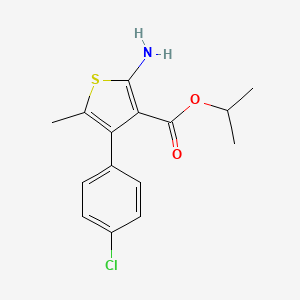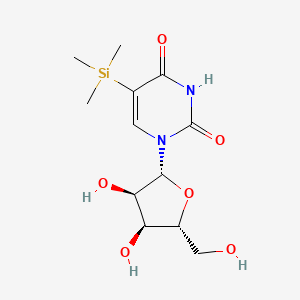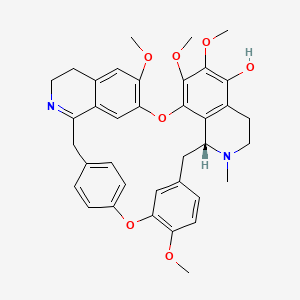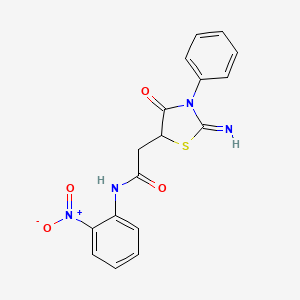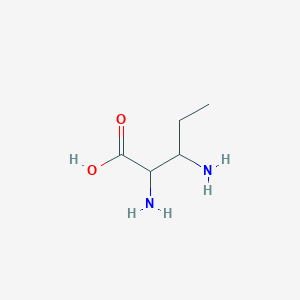
3-Aminonorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminonorvaline: is a non-proteinogenic amino acid with the chemical formula C5H11NO2 . It is an isomer of the more common amino acid valine and is structurally similar to norvaline. This compound is characterized by the presence of an amino group attached to the third carbon of the norvaline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonorvaline typically involves the use of starting materials such as indoles and nitrostyrene. A novel, low-cost method for the preparation of free 3-aminoindoles has been developed, which involves a reaction between indoles and nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted heating and phosphorous acid in the synthesis process can potentially be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Aminonorvaline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Aminonorvaline is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is studied for its role in protein synthesis and its potential to be incorporated into recombinant proteins. It has been reported as a natural component of an antifungal peptide isolated from Bacillus subtilis .
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by reversing cognitive decline and synaptic loss in a murine model. It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized compounds.
Mechanism of Action
The mechanism of action of 3-Aminonorvaline involves its interaction with specific molecular targets and pathways. It has been shown to interact with glycine amidinotransferase and ornithine carbamoyltransferase, which are involved in amino acid metabolism. These interactions can lead to various physiological effects, including the regulation of protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Norvaline: An isomer of 3-Aminonorvaline with a similar structure but different functional properties.
Valine: A proteinogenic amino acid that is structurally similar but has different biological roles.
Leucine: Another proteinogenic amino acid with a branched-chain structure similar to this compound.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its specific interactions with metabolic enzymes. Unlike its proteinogenic counterparts, it is not encoded by the genetic code, which allows it to be used in specialized applications where traditional amino acids may not be suitable .
Properties
CAS No. |
80573-35-9 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,3-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |
InChI Key |
HZIHVNNCKFUSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

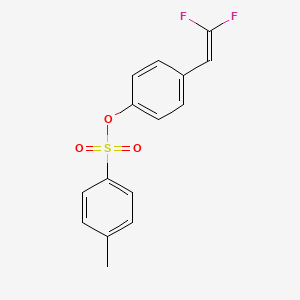
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
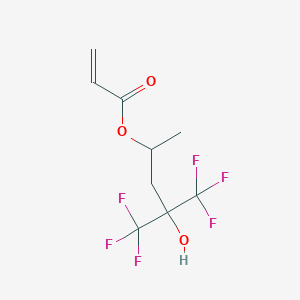
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
